An In-depth Technical Guide to the Solubility Profile of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate in Organic Solvents
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate in Organic Solvents
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate. As specific experimental solubility data for this compound is not extensively documented in public literature, this guide focuses on a predictive methodology based on its molecular structure and physicochemical properties. It offers a detailed analysis of the structural motifs influencing solubility, predicts its behavior in various classes of organic solvents, and provides an authoritative, step-by-step experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with novel triazine derivatives.
Introduction and Physicochemical Analysis
Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate is a heterocyclic compound featuring a 1,3,5-triazine core. The solubility of such a molecule is a critical parameter, influencing its reaction kinetics, purification, formulation, and bioavailability in potential pharmaceutical applications[1]. The structure presents a unique combination of polar and non-polar characteristics that dictate its interaction with various solvents.
Molecular Structure Analysis:
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1,3,5-Triazine Core: A nitrogen-rich heterocyclic ring, which is inherently polar.
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Two Hydroxyl (-OH) Groups: These groups are the dominant functional moieties. They can act as both hydrogen bond donors and acceptors, suggesting strong intermolecular self-association (e.g., dimerization) and a high affinity for polar, hydrogen-bonding solvents. The acidic nature of these protons means the compound's solubility can be significantly influenced by pH in protic media.
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Ethyl Acetate Moiety: This group introduces lipophilic character and an ester carbonyl that can act as a hydrogen bond acceptor.
A crucial aspect of the dihydroxy-triazine structure is the potential for lactam-lactim tautomerism, similar to its parent compound, cyanuric acid (1,3,5-triazine-2,4,6-triol)[2]. This equilibrium can influence the molecule's crystal packing energy and its interaction with solvents.
Predicted Solubility Profile
Based on a first-principles analysis of the molecular structure, a qualitative solubility profile can be predicted. The fundamental principle is "like dissolves like," which can be quantitatively described by frameworks like Hansen Solubility Parameters (HSP). HSP deconstructs solubility into three parameters: dispersion (δd), polar (δp), and hydrogen bonding (δh) forces[3][4][5]. For Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate, a high δh value is expected due to the two hydroxyl groups.
Predicted Solubility in Different Solvent Classes:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High | These solvents are strong hydrogen bond acceptors and have high polarity. They can effectively disrupt the strong intermolecular hydrogen bonds of the solute and solvate the dihydroxy groups. For comparison, the related compound cyanuric acid shows its highest solubility in DMSO (17.4%) and DMF (7.2%)[2][6][7]. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents can participate in hydrogen bonding, they must compete with the solute's strong self-association. The energy required to break the solute-solute hydrogen bonds may not be fully compensated by solute-solvent interactions, leading to limited solubility. Cyanuric acid is only slightly soluble in ethanol[6][7]. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The large mismatch in polarity and the inability of these solvents to form hydrogen bonds make dissolution energetically unfavorable. The polar triazine core and dihydroxy groups cannot be effectively solvated. Cyanuric acid is reported as insoluble or only slightly soluble in these solvents[6][7][8]. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low / Insoluble | Although slightly polar, these solvents are poor hydrogen bonders and are not expected to effectively solvate the molecule. |
| Ester | Ethyl Acetate | Low to Moderate | Ethyl acetate can act as a hydrogen bond acceptor at its carbonyl group, potentially offering moderate solvation. However, its overall lower polarity compared to DMSO or DMF will likely limit the solubility. |
Authoritative Protocol: Experimental Solubility Determination
Given the absence of published data, experimental verification is essential. The "gold standard" for determining thermodynamic solubility is the isothermal shake-flask method[9][10]. This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of solubility under specific conditions[11][12][13]. The subsequent concentration analysis is best performed using a robust and sensitive technique like High-Performance Liquid Chromatography (HPLC)[1][14][15][16].
Detailed Step-by-Step Methodology: Shake-Flask with HPLC-UV Analysis
Objective: To determine the thermodynamic solubility of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials & Equipment:
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Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate (solid, high purity)
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Solvent of interest (HPLC grade)
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Analytical balance
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Glass vials with screw caps (e.g., 4 mL)
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Thermostatic shaker/incubator
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Centrifuge
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Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
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Volumetric flasks and pipettes
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HPLC system with UV detector
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Appropriate HPLC column (e.g., C18 reversed-phase)
Procedure:
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Preparation of Saturated Solution:
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Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of solid in 2 mL of solvent.
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Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
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Securely cap the vial to prevent solvent evaporation.
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Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is reached[13][17].
-
-
Phase Separation:
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After equilibration, remove the vial and allow it to stand at the same temperature for at least 2 hours to let undissolved solids settle.
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To ensure complete removal of solid particles, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from entering the analytical sample, which would falsely elevate the measured solubility[18].
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Perform a series of serial dilutions from the stock solution to create at least five calibration standards that bracket the expected solubility range[14].
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to quantify the compound. This includes selecting a mobile phase, column, flow rate, and UV detection wavelength that provide a sharp, well-resolved peak for the analyte.
-
Inject the prepared calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Precisely dilute the filtered saturated solution (from Step 2) with the solvent to bring its concentration into the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.
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Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Advanced Concepts: Predictive Modeling
For a more theoretical approach, computational models can predict solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to forecast solubility in various organic solvents based on molecular descriptors[19][20][21][22]. These models can be powerful tools for solvent screening in the early stages of development, saving significant experimental time and resources.
Logical Relationship Diagram
Caption: Factors Influencing Compound Solubility.
Conclusion
While empirical data for Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate remains scarce, a robust scientific framework allows for strong predictions of its solubility profile. The molecule is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, with significantly lower solubility in protic and non-polar media. This guide provides the necessary theoretical foundation and a detailed, authoritative experimental protocol to empower researchers to accurately determine the solubility of this and other novel triazine compounds, facilitating further research and development.
References
-
PubChem. Cyanuric acid | C3N3(OH)3 | CID 7956. Available from: [Link]
-
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]
-
Adscientis. Hansen Solubility Parameters (HSP). Available from: [Link]
-
Scent.vn. Cyanuric acid (CAS 108-80-5): Odor profile, Properties, & IFRA compliance. Available from: [Link]
-
Chemcess. Cyanuric Acid: Properties, Reactions, Production And Uses. Available from: [Link]
-
Wikipedia. Hansen solubility parameter. Available from: [Link]
-
Hansen Solubility. Hansen Solubility Parameters. Available from: [Link]
-
Wuyts, S., et al. Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. Available from: [Link]
-
Agfa Corporate. Hansen Solubility Parameters (HSP) | AgfaLabs. Available from: [Link]
-
Determination of Solubility by Gravimetric Method. Available from: [Link]
-
Jouyban, A. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
-
Kiper, R.A. cyanuric acid. Available from: [Link]
-
Sreekanth, B. solubility experimental methods.pptx. Available from: [Link]
-
Bergström, C.A.S. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Edelweiss. Available from: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (PDF). Available from: [Link]
-
Phenomenex. HPLC Testing Procedure. Available from: [Link]
-
Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]
-
Popović-Konstantinović, J., et al. A study of the physico-chemical properties of 1,3,5-trihydroxy-1,3,5-triazin-2,4,6[1H,3H,5H]-trione. Academia.edu. Available from: [Link]
-
Boobier, S., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available from: [Link]
-
Chromatography Forum. how can i test the solubility in hplc please ?. Available from: [Link]
-
Gornostaeva, E.A., et al. Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. PMC. Available from: [Link]
-
IntechOpen. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Available from: [Link]
-
Scribd. Solubility - A Fundamental Concept in Pharmaceutical Sciences | PDF. Available from: [Link]
-
Der Pharma Chemica. A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Available from: [Link]
-
Boobier, S., et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available from: [Link]
-
PubChem. 1,3,5-Triazine | C3H3N3 | CID 9262. Available from: [Link]
-
Völgyi, G., et al. A review of methods for solubility determination in biopharmaceutical drug characterization. PubMed. Available from: [Link]
-
ResearchGate. Nitro Derivatives of 1,3,5-Triazine: Synthesis and Properties. Available from: [Link]
-
Cheméo. Chemical Properties of 1,3,5-Triazine (CAS 290-87-9). Available from: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]
-
Haji-Akbari, N., et al. Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Lamar University. Available from: [Link]
-
Cenci, F., et al. Predicting drug solubility in organic solvents mixtures. Unipd. Available from: [Link]
-
AERU - University of Hertfordshire. 2-hydroxy-4,6-bis(ethlyamino)-S-triazine. Available from: [Link]
-
El-Naggar, M., et al. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. ResearchGate. Available from: [Link]
-
Al-Suwaidan, I.A., et al. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PMC. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. Available from: [Link]
-
Chapter 3 – Structural characterization of triazines. Available from: [Link]
-
Al-Masoudi, N.A., et al. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available from: [Link]
-
ResearchGate. Solubility comparison in ethyl acetate. | Download Scientific Diagram. Available from: [Link]
-
The Good Scents Company. ethyl 1,3-dioxolan-2-yl-2-methyl acetate, NF0129. Available from: [Link]
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. chemcess.com [chemcess.com]
- 3. Solubility parameters (HSP) [adscientis.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. 108-80-5 CAS MSDS (Cyanuric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 13. scribd.com [scribd.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 19. d-nb.info [d-nb.info]
- 20. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifechemicals.com [lifechemicals.com]
- 22. research.unipd.it [research.unipd.it]
